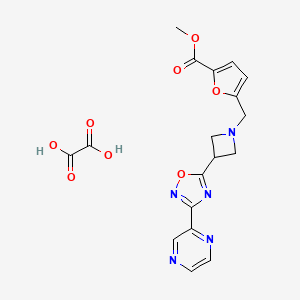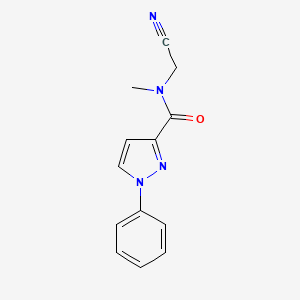![molecular formula C10H11N3O4S B2673744 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 159350-46-6](/img/structure/B2673744.png)
2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms . It also contains a sulfonyl group attached to a nitrophenyl group . These types of compounds are often used in the development of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazoles can be synthesized through a variety of methods . One common method involves the cyclization of amido-nitriles . Sulfonyl groups can be introduced through reactions with sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely feature the imidazole ring, with the sulfonyl-nitrophenyl group attached at one of the carbon atoms. The 2-methyl group would be attached at the second carbon of the imidazole ring .Chemical Reactions Analysis
Imidazoles are known to participate in a wide range of chemical reactions, often acting as a nucleophile or base . The presence of the sulfonyl and nitrophenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
Based on a similar compound, the physical and chemical properties might include a relatively high boiling point and a moderate density . The compound is likely to have several hydrogen bond acceptors and freely rotating bonds .Aplicaciones Científicas De Investigación
Nitration of Aromatic Compounds
The use of ionic liquids related to the imidazole family, such as "3-Methyl-1-sulfonic acid imidazolium nitrate," has been explored for the efficient nitration of aromatic compounds. This process is significant in organic synthesis, showcasing the compound's role in facilitating reactions leading to the generation of nitroarenes, which are critical in various chemical industries (Zolfigol et al., 2012).
Coordination Chemistry
Derivatives of imidazole have been synthesized and studied for their coordination with metal centers, indicating potential applications in catalysis and material science. For example, compounds like "1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole" have been explored for their interactions with nickel, contributing to our understanding of complex formation and reaction mechanisms (Bermejo et al., 2000).
Antiprotozoal and Antibacterial Activities
Imidazole derivatives have shown promise in biological applications, including antiprotozoal and antibacterial activities. This is evident in studies involving the synthesis of dihydroisoxazoles and imidazoles with specific substituents, demonstrating potential as therapeutic agents against various pathogens (Dürüst et al., 2013); (Letafat et al., 2008).
Inhibition of Carbonic Anhydrase
Research into arenesulfonyl-2-imidazolidinones has demonstrated their efficacy as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. This highlights the compound's potential in designing inhibitors for therapeutic applications (Abdel-Aziz et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJKDRMFHFVCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)
![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)
![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)
![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)

![N-(2-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2673672.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2673674.png)
![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)